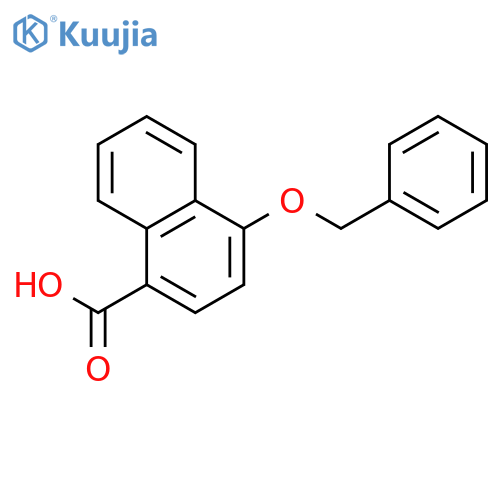Cas no 87344-63-6 (1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-)

1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-
- 1-Naphthalenecarboxylic acid, 4-phenylMethoxy)-
- 4-(Phenylmethoxy)-1-naphthalenecarboxylic acid
- MFCD31561299
- E94751
- CS-0195996
- 4-phenylmethoxynaphthalene-1-carboxylic Acid
- DTXSID801247192
- 4-(Benzyloxy)-1-naphthoic acid
- 87344-63-6
-
- インチ: InChI=1S/C18H14O3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
- InChIKey: JMTFAIVHIUNGRO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 278.094294304Da
- どういたいしつりょう: 278.094294304Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01RBWO-500mg |
1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- |
87344-63-6 | 500mg |
$390.00 | 2023-12-14 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266666-500mg |
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid |
87344-63-6 | 98% | 500mg |
¥2504.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266666-1g |
4-(Phenylmethoxy)-1-naphthalenecarboxylic acid |
87344-63-6 | 98% | 1g |
¥3615.00 | 2024-04-27 | |
| Aaron | AR01RBWO-1g |
1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- |
87344-63-6 | 95% | 1g |
$384.00 | 2025-02-12 |
1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-に関する追加情報
Recent Advances in the Study of 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- (CAS: 87344-63-6) and Its Applications in Chemical Biology and Medicine
The compound 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- (CAS: 87344-63-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.
Recent studies have highlighted the role of 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- as a key intermediate in the synthesis of various bioactive molecules. Its naphthalene core, coupled with the phenylmethoxy substituent, provides a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound in the development of novel inhibitors targeting specific enzymes involved in inflammatory pathways, demonstrating promising anti-inflammatory effects in preclinical models.
In addition to its anti-inflammatory properties, 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- has shown potential as an anticancer agent. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
Another area of interest is the compound's role in neurodegenerative diseases. Preliminary findings suggest that 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- derivatives may modulate neurotransmitter systems, offering a potential avenue for the treatment of conditions such as Alzheimer's and Parkinson's diseases. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.
The synthesis of 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- has also seen advancements, with researchers developing more efficient and environmentally friendly methods. A recent publication in Organic Letters described a novel catalytic approach that significantly reduces the use of hazardous reagents while maintaining high yields. This development is particularly important for scaling up production for potential clinical applications.
Despite these promising findings, challenges remain in the development of 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles.
In conclusion, 1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)- (CAS: 87344-63-6) represents a promising scaffold for the development of novel therapeutic agents across multiple disease areas. Continued research into its biological activities, mechanism of action, and optimization of its chemical properties will be crucial for translating these findings into clinical applications. The compound's versatility and potential make it a valuable subject for ongoing and future studies in the field of chemical biology and medicinal chemistry.
87344-63-6 (1-Naphthalenecarboxylic acid, 4-(phenylmethoxy)-) 関連製品
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)
- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)
- 2228365-47-5(tert-butyl N-3-(2-amino-1,3-oxazol-5-yl)phenylcarbamate)
- 2418671-36-8(N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)
- 860786-84-1(8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 1807041-64-0(2-Bromo-6-ethoxytoluene)
- 1409095-69-7(3-(octan-2-yloxy)propane-1-sulfonyl chloride)
- 510723-68-9(Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine)




